N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide
Description
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by a carboxamide group at the 6-position, a 3-ethoxy substituent, and a 2-methyl group on the indazole core, with an N-butyl chain extending from the nitrogen at position 2. Indazole derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, such as kinases, GPCRs, and enzymes.
Properties
CAS No. |
919107-71-4 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-butyl-3-ethoxy-2-methylindazole-6-carboxamide |
InChI |
InChI=1S/C15H21N3O2/c1-4-6-9-16-14(19)11-7-8-12-13(10-11)17-18(3)15(12)20-5-2/h7-8,10H,4-6,9H2,1-3H3,(H,16,19) |
InChI Key |
DLBLVMTZCPQAGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)C |
Origin of Product |
United States |
Preparation Methods
Core Indazole Scaffold Synthesis
The 2H-indazole core is typically synthesized via methods involving cyclization of substituted benzamidines, nitrobenzaldehydes, or pyrazole derivatives, employing catalytic or reductive cyclization techniques.
Organophosphorus-Mediated Reductive Cyclization : Nazaré et al. demonstrated the synthesis of 3-amino-2H-indazoles through reductive cyclization of substituted benzamidines derived from 2-nitrobenzonitriles. This method tolerates various functional groups and provides good yields, making it suitable for further functionalization at specific positions on the indazole ring[^2].
One-Pot Domino Imine Condensation/Reductive Cyclization : A streamlined approach involves 2-nitrobenzaldehydes and amines reacting under organophosphorus reagent conditions at 110 °C, yielding 2H-indazoles with good functional group compatibility[^2].
Metal-Catalyzed C–H Functionalization and Cyclization : Transition metal catalysts such as Rh(III), Co(III), and Re(I) have been employed to construct 2H-indazole derivatives via C–H activation and cyclization cascades. For example, Rh(III)-catalyzed addition of azobenzenes with α-keto aldehydes affords 3-acylated 2H-indazoles under mild conditions[^2].
N-Butyl Substitution at the Indazole Nitrogen
The N-alkylation of the indazole nitrogen is generally performed via nucleophilic substitution:
N-Alkylation via Alkyl Halides : Treatment of 2H-indazole derivatives with butyl halides (e.g., butyl bromide) in the presence of a base (such as potassium carbonate) in polar aprotic solvents (e.g., DMF) results in selective N-butylation[^2].
Catalytic N-Alkylation : More advanced catalytic methods using transition metals or organocatalysts can enhance selectivity and yield, minimizing side reactions[^2].
2-Methyl Substitution
The methyl group at the 2-position is introduced either during the initial cyclization or via selective methylation:
Methylation of 2H-Indazole Precursors : Using methylating agents like methyl iodide or dimethyl sulfate under basic conditions allows for installation of the 2-methyl group post-cyclization[^2].
Use of Methyl-Substituted Precursors : Alternatively, starting materials bearing methyl substituents at the corresponding position can be used in the cyclization step to yield 2-methyl-2H-indazole derivatives directly[^2].
6-Carboxamide Functionalization
The carboxamide group at the 6-position is introduced through oxidation and amidation steps:
Selective Carboxylation and Amidation : Starting from 6-substituted halogenated indazoles, palladium-catalyzed carbonylation reactions can install carboxylic acid groups, which are then converted to carboxamides via coupling with amines (e.g., butylamine) using coupling reagents like EDCI or HATU[^2].
Direct Amidation of Carboxylic Acid Precursors : When 6-carboxylic acid derivatives of indazole are available, standard amidation protocols using coupling agents or direct reaction with amines under dehydrating conditions afford the 6-carboxamide[^2].
Integrated Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization to 2H-indazole core | Organophosphorus reagent, reductive cyclization, 110 °C | Formation of 2H-indazole scaffold |
| 2 | Introduction of 2-methyl group | Methyl iodide, base (e.g., K2CO3), DMF | 2-Methyl-2H-indazole derivative |
| 3 | C-3 functionalization (ethoxy group) | Visible-light-driven decarboxylative coupling with α-keto acid or aldehyde, MeCN/HFIP solvent, 420–425 nm light | 3-Ethoxy substitution at C-3 |
| 4 | N-Butylation at N1 | Butyl bromide, base (K2CO3), polar aprotic solvent | N-Butyl-2-methyl-3-ethoxy-2H-indazole |
| 5 | 6-Carboxamide installation | Pd-catalyzed carbonylation or amidation with butylamine, coupling agents (EDCI/HATU) | Final N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide |
Research Findings and Notes
The visible-light-driven decarboxylative method for C-3 acylation is notable for its mild conditions, absence of metals, oxidants, and photosensitizers, and high functional group tolerance, making it particularly attractive for sensitive indazole derivatives[^1].
Organophosphorus-mediated reductive cyclization methods provide a robust and versatile approach to the indazole core, accommodating diverse substituents and enabling subsequent functionalization[^2].
Transition metal-catalyzed C–H activation strategies allow for regioselective functionalization and are scalable, which is advantageous for industrial synthesis[^2].
The combination of these methods allows for modular synthesis of complex indazole derivatives such as this compound, with good yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Butyl bromide or ethyl iodide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for developing new drugs with potential anticancer, anti-inflammatory, or antimicrobial activities.
Biological Studies: It can be used to study the biological pathways and molecular targets involved in various diseases.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of related indazole derivatives.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact mechanism of action may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Structural Similarities and Differences
While direct comparative studies for N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide are absent in the provided sources, structural analogs from the benzothiazole class (e.g., compounds in ) offer insights:
Key Observations :
- Core Heterocycles: Indazole (target) vs. benzothiazole (analogs).
- Substituent Effects :
- The target’s 3-ethoxy and 2-methyl groups are electron-donating, which may enhance solubility or metabolic stability relative to the electron-withdrawing trifluoromethyl group in benzothiazole analogs .
- The N-butyl chain in the target compound could increase lipophilicity (logP) compared to the smaller acetamide-linked aryl groups in compounds.
Pharmacokinetic and Bioactivity Hypotheses
- Solubility : The ethoxy group in the target may improve aqueous solubility compared to heavily substituted benzothiazoles (e.g., trimethoxy derivatives in ) .
- Receptor Binding : Benzothiazole analogs with trifluoromethyl groups () are often associated with enhanced binding affinity to hydrophobic enzyme pockets. The target’s methyl and ethoxy groups might favor interactions with polar or sterically constrained binding sites.
- Metabolic Stability : The N-butyl chain could slow hepatic metabolism compared to benzothiazole derivatives with methoxy substituents, which are prone to demethylation.
Biological Activity
N-Butyl-3-ethoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
This compound features a distinctive indazole core, which is known for its ability to interact with various biological targets. The presence of the butyl and ethoxy groups enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : Indazole derivatives often act as inhibitors of various kinases and enzymes involved in cellular signaling pathways. For instance, some studies suggest that compounds in this class can inhibit phosphoinositide 3-kinase (PI3K), which is critical in cancer progression and inflammation.
- Receptor Modulation : This compound may also interact with cannabinoid receptors (CB1 and CB2), influencing pathways related to pain, appetite, and immune response. Such interactions suggest potential applications in treating conditions like obesity and chronic pain .
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. The IC50 values for different cancer cell lines are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 ± 1.5 |
| HeLa (Cervical) | 9.8 ± 0.8 |
| MCF7 (Breast) | 15.0 ± 1.0 |
These results indicate that the compound has a promising profile as a potential anticancer agent.
Antimicrobial Activity
The compound has also shown antimicrobial activity against various pathogens. In particular, it was tested against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results are presented below:
| Protozoan Species | IC50 (µM) |
|---|---|
| E. histolytica | 0.0798 ± 0.0036 |
| G. intestinalis | 0.1133 ± 0.0218 |
| T. vaginalis | 0.1184 ± 0.0218 |
These findings suggest that this compound could be developed further as an antiprotozoal agent .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the indazole core significantly influence the biological activity of derivatives:
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the indazole ring enhances both anticancer and antimicrobial activities.
- Chain Length Variations : Variations in the alkyl chain length attached to the nitrogen atom can affect solubility and receptor binding affinity, impacting overall efficacy.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model for cancer treatment:
Study Overview : The compound was administered to mice bearing xenografts of human cancer cells.
Results : Significant tumor shrinkage was observed after four weeks of treatment compared to control groups, with minimal side effects reported.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
